Methyl 2-bromo-6-chloronicotinate
Overview
Description
Methyl 2-bromo-6-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol. It is a derivative of nicotinic acid, featuring bromine and chlorine atoms at the 2nd and 6th positions, respectively, on the pyridine ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Nicotinic Acid Derivatives: The compound can be synthesized by halogenating nicotinic acid derivatives using bromine and chlorine in the presence of a suitable catalyst.
Methylation: The resulting 2-bromo-6-chloronicotinic acid can be methylated using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Corresponding amines and alcohols.
Substitution Products: Iodinated or other nucleophile-substituted derivatives.
Scientific Research Applications
Methyl 2-bromo-6-chloronicotinate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-bromo-6-chloronicotinate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, affecting cellular processes. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Methyl 2-bromo-6-fluoronicotinate
Methyl 2-chloro-6-bromonicotinate
Methyl 2-bromo-6-iodonicotinate
Uniqueness: Methyl 2-bromo-6-chloronicotinate is unique due to its specific halogenation pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties.
Properties
IUPAC Name |
methyl 2-bromo-6-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFPSHEVMCNKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673230 | |
Record name | Methyl 2-bromo-6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214335-05-3 | |
Record name | Methyl 2-bromo-6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.